2-(4-Methylphenyl)oxirane
Overview
Description
2-(4-Methylphenyl)oxirane, also known as 2-(4-methylphenyl)ethylene oxide, is an organic compound with the molecular formula C9H10O. It is a member of the oxirane family, characterized by a three-membered epoxide ring.
Scientific Research Applications
2-(4-Methylphenyl)oxirane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed epoxide ring-opening reactions.
Medicine: Research explores its potential as an intermediate in the synthesis of bioactive compounds.
Industry: It is utilized in the production of polymers, resins, and other materials.
Safety and Hazards
The compound is associated with several hazard statements including H227, H302, H312, H315, H319, H332, H335, H341, H351 . Precautionary measures include P201, P202, P210, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Methylphenyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of 4-methylstyrene using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more robust and scalable processes, such as the catalytic epoxidation of 4-methylstyrene using metal catalysts like titanium silicalite-1 (TS-1) in the presence of hydrogen peroxide. This method offers advantages in terms of efficiency and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylphenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring is highly strained and reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated derivatives.
Reduction: Reduction of the epoxide ring can yield alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include water, alcohols, amines, and thiols. Reactions are typically carried out under mild conditions with or without catalysts.
Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are used for oxidation reactions.
Major Products:
Nucleophilic Substitution: Products include 1,2-diols, amino alcohols, and thioethers.
Oxidation: Major products are vicinal diols.
Reduction: Alcohols are the primary products.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)oxirane primarily involves the reactivity of its epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophile, reacting with nucleophiles to form more stable products .
Comparison with Similar Compounds
Styrene Oxide: Similar in structure but lacks the methyl group on the phenyl ring.
Phenyl Oxirane: Similar but without the methyl substitution.
2-(4-Bromophenyl)oxirane: Contains a bromine atom instead of a methyl group.
Uniqueness: 2-(4-Methylphenyl)oxirane is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
2-(4-methylphenyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-2-4-8(5-3-7)9-6-10-9/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWJAMQTRGCJMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927062 | |
Record name | 2-(4-Methylphenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60927062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13107-39-6 | |
Record name | 2-(4-Methylphenyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13107-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Vinyltoluene oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013107396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Methylphenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60927062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-METHYLPHENYL)OXIRANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7IB73R5C5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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